molecular formula C13H15F3N2O2 B2798833 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1251578-96-7

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2798833
CAS RN: 1251578-96-7
M. Wt: 288.27
InChI Key: ZVBPZCNGUWRHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as TAK-659, belongs to the class of compounds called kinase inhibitors.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ureas and phenyl N-substituted carbamates, structurally related to the compound , have been synthesized and evaluated for their pharmacological properties, such as antiarrhythmic and hypotensive actions (Chalina, Chakarova, & Staneva, 1998).
  • Research on the synthesis and structure-activity relationships of phenyl urea derivatives has demonstrated their potential as neuropeptide Y5 receptor antagonists. This includes altering the stereochemistry and various groups in the molecule to optimize in vitro potency (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Inhibition of Translation Initiation

  • Symmetrical N,N'-diarylureas, which share structural similarities with the compound , have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. They reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. Non-symmetrical hybrid ureas were also created to improve solubility while preserving biological activity (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Enantioselective Reactions

  • Compounds like 3-hydroxymethyl-3-phenylcyclopropene have been used as platforms for various enantioselective reactions. These include hydrostannation, hydroacylation, hydroboration, carbomagnesation, and carbozincation reactions (Selvaraj, Chintala, Taylor, & Fox, 2014).

Anticancer Agents

  • 1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. Some of these compounds demonstrated significant cytotoxicity, suggesting their potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Molecular Structure and Vibrational Spectra Analysis

  • The molecular structure and vibrational wavenumbers of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been analyzed. These studies include HOMO-LUMO energy gap calculation, NBO, and mapped molecular electrostatic potential analyses, offering insights into the compound's properties for potential nonlinear optical applications (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).

properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)9-2-1-3-10(6-9)18-11(20)17-7-12(8-19)4-5-12/h1-3,6,19H,4-5,7-8H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPZCNGUWRHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.